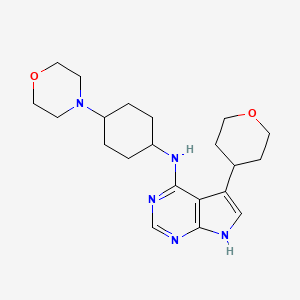

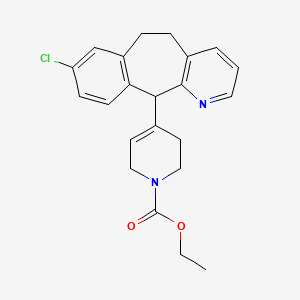

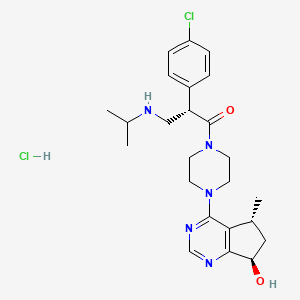

![molecular formula C25H26ClN3O B608201 5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Vue d'ensemble

Description

JMS-17-2 est un antagoniste puissant et sélectif du récepteur de la chimiokine CX3C 1 (CX3CR1), avec une valeur de CI50 de 0,32 nanomolaire. Ce composé a montré un potentiel significatif dans la réduction des métastases et de la colonisation des cellules cancéreuses du sein .

Mécanisme D'action

Target of Action

The primary target of this compound is the CX3CR1 (fractalkine receptor) . This receptor plays a significant role in the metastatic activity of tumor cells, particularly in breast cancer cells .

Mode of Action

The compound acts as an antagonist to the CX3CR1 receptor . It potently antagonizes CX3CR1 signaling in a dose-dependent fashion, as measured by inhibition of ERK phosphorylation . This antagonistic action is aimed at reducing the metastatic seeding of circulating cancer cells to secondary tissues and reducing the progression of established metastases .

Biochemical Pathways

The compound affects the CX3CR1 pathway . By inhibiting the CX3CR1 receptor, it disrupts the signaling that drives cell polarization, adhesion, and migration . This disruption can lead to a decrease in the migration of breast cancer cells .

Result of Action

The antagonistic action of the compound on the CX3CR1 receptor leads to a reduction in the metastatic seeding of circulating cancer cells to secondary tissues . It also reduces the progression of established metastases . In vitro studies have shown that it significantly reduces the migration of breast cancer cells .

Analyse Biochimique

Biochemical Properties

JMS-17-2 interacts with the CX3CR1, a receptor of the CX3C chemokine fractalkine (CX3CL1) . This interaction is crucial in driving cancer cells into the skeleton, activating survival signaling pathways in normal and cancer cells, and promoting cell survival . The compound exerts a dose-dependent inhibition on the ERK phosphorylation of SKBR3 breast cancer cells exposed to 50nM Fractalkine .

Cellular Effects

JMS-17-2 has significant effects on various types of cells and cellular processes. It has been shown to weaken the metastasis and settlement of breast cancer cells . It can prevent circulating tumor cells from transforming into disseminated tumor cells and inhibit the expansion of existing tumor numbers and sizes in both the skeleton and visceral organs .

Molecular Mechanism

At the molecular level, JMS-17-2 exerts its effects through binding interactions with the CX3CR1 . This binding inhibits the activation of survival signaling pathways in normal and cancer cells, thereby promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, JMS-17-2 has shown a dramatic reduction of tumors in both skeleton and visceral organs in SCID mice over a period of three weeks . This suggests that the compound has long-term effects on cellular function and is stable and resistant to degradation over time .

Dosage Effects in Animal Models

In animal models, the effects of JMS-17-2 vary with different dosages. In SCID mice with MDA-231 xenograft, a dosage of 10 mg/kg administered intraperitoneally twice a day for three weeks caused a dramatic reduction of tumors in both skeleton and visceral organs .

Metabolic Pathways

Given its interaction with the CX3CR1, it is likely involved in pathways related to cell survival and cancer metastasis .

Transport and Distribution

Given its potent effects on cellular function and survival, it is likely that it is efficiently transported and distributed within cells .

Subcellular Localization

Given its interaction with the CX3CR1, it is likely localized to the cell membrane where the CX3CR1 is typically found .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du JMS-17-2 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent:

Formation de la structure de base: Ceci implique la réaction d'une aniline substituée avec un chlorure d'acétyle pour former un intermédiaire.

Cyclisation: L'intermédiaire subit une cyclisation en présence d'une base pour former la structure de base du JMS-17-2.

Fonctionnalisation: La structure de base est ensuite fonctionnalisée par différentes étapes, y compris l'halogénation, l'amination et les réactions de couplage, pour introduire les groupes fonctionnels nécessaires.

Méthodes de Production Industrielle

La production industrielle du JMS-17-2 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend:

Optimisation des conditions de réaction: Utilisation de catalyseurs et de solvants adaptés aux réactions à grande échelle.

Purification: Utilisation de techniques telles que la cristallisation et la chromatographie pour atteindre une pureté élevée.

Contrôle qualité: Garantir la cohérence et la qualité par le biais de tests rigoureux et de processus de validation.

Analyse Des Réactions Chimiques

Types de Réactions

JMS-17-2 subit plusieurs types de réactions chimiques, notamment:

Oxydation: JMS-17-2 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Il peut également être réduit pour former différents produits réduits.

Substitution: JMS-17-2 peut subir des réactions de substitution, en particulier aux positions halogénées.

Réactifs et Conditions Courantes

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme l'iodure de sodium et le carbonate de potassium sont couramment utilisés.

Principaux Produits

Applications de Recherche Scientifique

Chimie

En chimie, JMS-17-2 est utilisé comme composé outil pour étudier le récepteur CX3CR1 et son rôle dans divers processus chimiques.

Biologie

En recherche biologique, JMS-17-2 est utilisé pour étudier le rôle du CX3CR1 dans la signalisation cellulaire, la migration et la réponse immunitaire.

Médecine

JMS-17-2 s'est avéré prometteur en recherche médicale, en particulier dans l'étude des métastases cancéreuses. Il a été constaté qu'il réduisait l'ensemencement métastatique et la colonisation des cellules cancéreuses du sein .

Industrie

Dans le secteur industriel, JMS-17-2 est utilisé dans le développement de nouveaux agents thérapeutiques ciblant le récepteur CX3CR1.

Mécanisme d'Action

JMS-17-2 exerce ses effets en se liant sélectivement au récepteur CX3CR1, inhibant son interaction avec son ligand, la fractalkine (CX3CL1). Cette inhibition perturbe les voies de signalisation impliquées dans la migration cellulaire, la survie et la prolifération, réduisant ainsi les métastases des cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry

In chemistry, JMS-17-2 is used as a tool compound to study the CX3CR1 receptor and its role in various chemical processes.

Biology

In biological research, JMS-17-2 is employed to investigate the role of CX3CR1 in cell signaling, migration, and immune response.

Medicine

JMS-17-2 has shown promise in medical research, particularly in the study of cancer metastasis. It has been found to reduce the metastatic seeding and colonization of breast cancer cells .

Industry

In the industrial sector, JMS-17-2 is used in the development of new therapeutic agents targeting the CX3CR1 receptor.

Comparaison Avec Des Composés Similaires

Composés Similaires

Fasiglifam (TAK-875): Un autre antagoniste du CX3CR1 avec des propriétés structurales différentes.

GW9508: Un composé ayant un ciblage récepteur similaire, mais des profils pharmacocinétiques différents.

Unicité

JMS-17-2 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur CX3CR1, ce qui en fait un outil précieux à la fois en recherche et en développement thérapeutique .

Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails, n'hésitez pas à demander !

Propriétés

IUPAC Name |

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h1-3,5-11,15,20H,4,12-14,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSMCMULWWHMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=C(C=C2)Cl)CCCN3C4=CC=CC=C4N5C=CC=C5C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

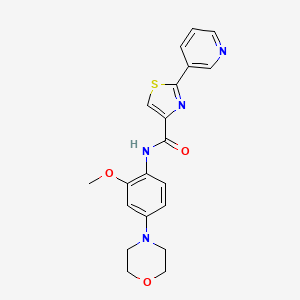

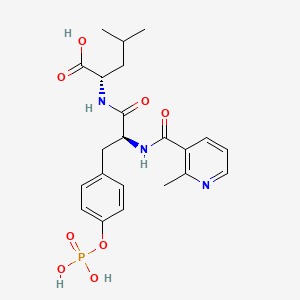

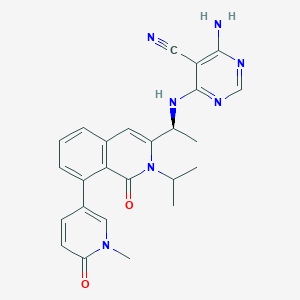

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

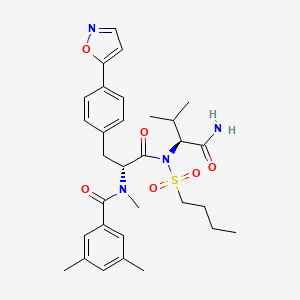

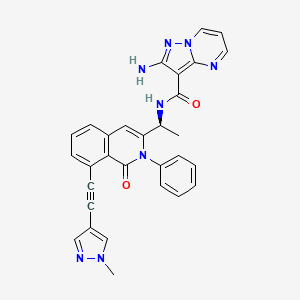

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)